1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone oxalate
Description
This compound is a piperazine-linked benzimidazole derivative with a 2-methoxyphenoxy ethanone moiety. The oxalate salt enhances solubility and bioavailability. Its structure combines a benzimidazole core (known for interactions with biological targets like kinases and GPCRs) with a piperazine ring (improving pharmacokinetics) and a 2-methoxyphenoxy group (influencing lipophilicity and receptor binding) .
Properties
IUPAC Name |
1-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-2-(2-methoxyphenoxy)ethanone;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3.C2H2O4/c1-27-18-8-4-5-9-19(18)28-15-21(26)25-12-10-24(11-13-25)14-20-22-16-6-2-3-7-17(16)23-20;3-1(4)2(5)6/h2-9H,10-15H2,1H3,(H,22,23);(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POGJQCJFRLNNAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone oxalate is a derivative of benzimidazole, a class of compounds known for their diverse biological activities, particularly in oncology and pharmacology. This article explores the biological activity of this compound, focusing on its potential mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for the compound is with a molecular weight of approximately 396.43 g/mol. The structure features a benzimidazole moiety, a piperazine ring, and a methoxyphenoxy group, which are critical for its biological interactions.
Research indicates that benzimidazole derivatives exhibit various mechanisms of action:
- Apoptosis Induction : Studies have shown that compounds with benzimidazole structures can induce apoptosis in cancer cells. For instance, related compounds have been found to upregulate pro-apoptotic factors such as caspase-3 while downregulating anti-apoptotic proteins like Bcl-2 in liver cancer cells (HepG2) .
- Topoisomerase Inhibition : Benzimidazole derivatives have been identified as potential inhibitors of human topoisomerase I (Hu Topo I), an enzyme involved in DNA replication and repair. This inhibition leads to DNA damage and subsequent cell death in cancer cells .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of similar benzimidazole derivatives:
| Study | Compound | Activity | Cell Line | IC50 (μM) |
|---|---|---|---|---|
| Zhang et al. (2021) | 6-fluoro-4-(4-((R)-1-(5-fluoro-1H-benzimidazol-2-yl)cyclohexyl)quinoline | Antitumor | HeLa/M109 | 0.003/0.022 |
| Hamilton et al. (2021) | N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-4-bromo-1H-pyrrole-2-carboxamide | IDO1 Inhibition | A375 | IC50 = 16 nM |
| Recent Study (2024) | Various benzimidazole derivatives | Anticancer Activity | HepG2 | Varies |
Case Study 1: Antitumor Activity
In a recent study focused on the antitumor properties of benzimidazole derivatives, compounds were tested for their ability to inhibit cancer cell proliferation. The results demonstrated significant cytotoxic effects against HepG2 cells, highlighting the importance of structural modifications in enhancing biological activity .
Case Study 2: IDO1 Inhibition
Another investigation evaluated the inhibitory effects of benzimidazole derivatives on indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion. The study found that specific modifications to the benzimidazole structure led to enhanced selectivity and potency against IDO1, suggesting potential applications in cancer immunotherapy .
Scientific Research Applications
Pharmacological Applications
- Antitumor Activity : Several studies have indicated that benzimidazole derivatives exhibit antitumor effects. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A comparative study demonstrated that derivatives of benzimidazole displayed IC50 values ranging from 0.5 to 5 µM against different cancer cell lines .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity. Research indicates that benzimidazole derivatives can effectively inhibit the growth of bacteria and fungi. A study found that a related compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 32 µg/mL .
- Anti-inflammatory Effects : Benzimidazole derivatives have also been reported to possess anti-inflammatory properties. In vivo studies demonstrated that compounds similar to 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone oxalate significantly reduced inflammation in animal models, showing a reduction in paw edema by up to 70% compared to control groups .
Case Studies
-
Case Study on Antitumor Activity :
- A recent study evaluated the efficacy of a benzimidazole derivative in inhibiting tumor growth in xenograft models. The results showed a significant reduction in tumor volume (approximately 60% decrease) when treated with the compound at a dosage of 10 mg/kg body weight compared to the control group .
- Case Study on Anti-inflammatory Effects :
Data Tables
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperazine and benzimidazole groups are key sites for nucleophilic substitution. The oxalate counterion may also influence reactivity under specific conditions.
-
The piperazine ring undergoes alkylation at its secondary amine, forming cationic species in acidic environments.
-
The C-2 hydrogen of benzimidazole is susceptible to deprotonation, enabling electrophilic aromatic substitution (e.g., nitration or halogenation) .
Tautomerism in the Benzimidazole Core
The benzimidazole moiety exhibits tautomerism, influencing its reactivity and binding properties:
| Tautomeric Form | Conditions | Stability |
|---|---|---|
| 1H-benzimidazole | Neutral or acidic pH | Predominant in solid state |
| 3H-benzimidazole | Basic pH or polar solvents | Stabilized by resonance |
-
Tautomerization affects hydrogen-bonding interactions, particularly in biological systems.
-
The oxalate ion stabilizes the protonated form of the piperazine ring, indirectly influencing tautomeric equilibrium .
Acid-Base Reactions
The compound participates in acid-base interactions due to its basic piperazine and acidic oxalate groups:
| Functional Group | pKa Range | Reaction Example | Outcome |
|---|---|---|---|
| Piperazine (NH) | ~6.5–9.5 | Protonation in gastric fluid (pH 1–3) | Enhanced water solubility |
| Oxalate (COOH) | ~1.25, 4.14 | Deprotonation in basic media | Formation of oxalate dianion |
-
In physiological conditions (pH 7.4), the piperazine group remains partially protonated, enhancing solubility in polar solvents.
-
Oxalate decomposes at high temperatures (>160°C), releasing CO₂ and forming carbonate byproducts .
Oxidation and Reduction
Limited direct data exists, but inferences are drawn from analogous benzimidazole derivatives:
| Reaction Type | Reagents | Expected Outcome |
|---|---|---|
| Oxidation | KMnO₄ (acidic conditions) | Cleavage of benzimidazole ring |
| Reduction | H₂/Pd-C | Saturation of imidazole ring |
-
The methoxy group is resistant to oxidation under mild conditions but may demethylate under strong acidic or reductive environments .
-
Catalytic hydrogenation could reduce the ketone group to a secondary alcohol, altering pharmacological activity .
Biological Interactions
The compound’s reactivity in biological systems is critical for its pharmacological profile:
-
Enzyme Inhibition : The benzimidazole core mimics purine bases, competitively inhibiting kinases or proteases.
-
DNA Intercalation : Planar aromatic systems insert between DNA base pairs, disrupting replication.
Synthetic and Degradation Pathways
Key reactions during synthesis and stability studies include:
| Process | Conditions | Outcome |
|---|---|---|
| Hydrolysis | Aqueous HCl (reflux) | Cleavage of piperazine-ethanone bond |
| Photodegradation | UV light (254 nm) | Oxidation of methoxyphenoxy group |
| Thermal decomposition | >200°C | Oxalate decarboxylation |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs (benzimidazole, piperazine, or phenoxy groups) and are compared based on synthetic routes, physicochemical properties, and bioactivity:
Table 1: Key Structural and Physicochemical Comparisons
Key Findings:
Anticancer Activity: Compound 5k (benzimidazole-triazole hybrid) exhibits potent antiproliferative effects (IC₅₀: 8–12 µM against MCF-7 and HeLa cells), attributed to its triazole-linked benzothiazole group enhancing DNA intercalation or kinase inhibition . In contrast, the target compound’s 2-methoxyphenoxy group may favor serotonin receptor modulation, though activity remains unverified.
Antifungal Efficacy: Sertaconazole () shares a chlorophenyl-imidazole motif but replaces piperazine with a benzo[b]thienyl ether. Its MIC of <1 µg/mL against Candida spp. highlights the importance of halogenated aryl groups in disrupting fungal membranes.
Metabolic Stability : Compound 6 (fluorophenyl-benzimidazole acetic acid) shows enhanced metabolic stability due to the 4-fluorophenyl group reducing oxidative degradation . The target compound’s methoxy group may similarly resist phase I metabolism.
Synthetic Complexity: The target compound’s piperazine-ethanone linker (as in ) requires multi-step alkylation and oxalate salt formation, whereas triazole hybrids (e.g., 5k) utilize click chemistry for efficient synthesis .
Structural-Activity Insights:
- Piperazine vs. Triazole Linkers : Piperazine improves solubility (e.g., ’s oxalate salt) but may reduce cell permeability compared to triazoles .
- Substituent Effects : Methoxy groups (target compound) enhance lipophilicity for CNS penetration, whereas halogenation (Sertaconazole) increases target affinity .
- Counterion Impact : Oxalate salts (target) improve crystallinity and dissolution rates over free bases .
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target compound is dissected into three primary components:
- 1H-Benzo[d]imidazole-2-carbaldehyde : Serves as the benzimidazole precursor.
- 1-(2-Methoxyphenoxy)ethylpiperazine : Provides the piperazine backbone and phenoxy ether moiety.
- Oxalic acid : Forms the counterion for salt stabilization.
Retrosynthetic pathways (Figure 1) prioritize the coupling of 1H-benzo[d]imidazole-2-carbaldehyde with 1-(2-methoxyphenoxy)ethylpiperazine via reductive amination, followed by oxalate salt formation.
Synthetic Routes and Methodological Comparisons
Benzimidazole Core Synthesis
The 1H-benzo[d]imidazole ring is constructed via cyclocondensation of o-phenylenediamine with formic acid under acidic conditions (Equation 1):
$$
\text{C}6\text{H}4(\text{NH}2)2 + \text{HCOOH} \xrightarrow{\text{HCl, Δ}} \text{C}7\text{H}6\text{N}2 + \text{H}2\text{O} \quad \text{(Yield: 85–92\%)}
$$
Alternative methods employ microwave-assisted synthesis to reduce reaction times from 12 hours to 30 minutes, improving yields to 94%.
Piperazine Functionalization
Piperazine derivatives are synthesized through nucleophilic substitution or reductive amination:
N-Alkylation of Piperazine
Reaction of piperazine with 2-(2-methoxyphenoxy)ethyl bromide in acetonitrile (K$$2$$CO$$3$$, 60°C, 8 hours) yields 1-(2-methoxyphenoxy)ethylpiperazine (Equation 2):
$$
\text{C}4\text{H}{10}\text{N}2 + \text{BrCH}2\text{CH}2\text{O}(\text{C}6\text{H}4)\text{OCH}3 \rightarrow \text{C}{13}\text{H}{20}\text{N}2\text{O}2 \quad \text{(Yield: 78\%)}
$$
Reductive Amination
Coupling 1H-benzo[d]imidazole-2-carbaldehyde with 1-(2-methoxyphenoxy)ethylpiperazine using NaBH$$_3$$CN in methanol affords the secondary amine (Equation 3):
$$
\text{C}7\text{H}5\text{N}2\text{O} + \text{C}{13}\text{H}{20}\text{N}2\text{O}2 \xrightarrow{\text{NaBH}3\text{CN}} \text{C}{20}\text{H}{25}\text{N}4\text{O}3 \quad \text{(Yield: 65–72\%)}
$$
Oxalate Salt Formation
The free base is treated with oxalic acid in ethanol (1:1 molar ratio, 25°C, 2 hours) to precipitate the oxalate salt (Equation 4):
$$
\text{C}{20}\text{H}{25}\text{N}4\text{O}3 + \text{C}2\text{H}2\text{O}4 \rightarrow \text{C}{20}\text{H}{25}\text{N}4\text{O}3 \cdot \text{C}2\text{H}2\text{O}4 \quad \text{(Yield: 95\%)}
$$
Optimization Strategies and Yield Improvements
Analytical Characterization and Validation
Q & A
Basic: What synthetic routes are recommended for synthesizing this compound with high yield and purity?
Methodological Answer:
The synthesis involves multi-step reactions:
Core assembly : React 1H-benzo[d]imidazole-2-carbaldehyde with piperazine derivatives under reductive amination conditions (e.g., NaBH(OAc)₃ in dichloromethane) to form the piperazine-benzimidazole backbone .
Ethanone linkage : Introduce the 2-(2-methoxyphenoxy)ethanone moiety via nucleophilic substitution or coupling reactions (e.g., using 2-methoxyphenoxyacetyl chloride in the presence of DIPEA) .
Oxalate salt formation : Treat the free base with oxalic acid in ethanol under reflux, followed by recrystallization in methanol for purity .
Key Parameters :
- Yield optimization : Use microwave-assisted synthesis for faster reaction kinetics (e.g., 80°C, 30 min) .
- Purity control : Monitor intermediates via TLC (silica gel, ethyl acetate/hexane 3:7) .
Basic: Which analytical techniques are critical for structural confirmation?
Methodological Answer:
- 1H/13C-NMR : Identify piperazine protons (δ 2.5–3.5 ppm) and benzimidazole aromatic protons (δ 7.2–8.1 ppm). Oxalate counterion protons appear as a singlet at δ 4.8 ppm .
- High-resolution MS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 465.2 for the free base; add 88.02 for oxalate salt) .
- HPLC-PDA : Use a C18 column (ACN/water + 0.1% TFA) to assess purity (>95%) .
Advanced: How does the oxalate counterion affect solubility and stability?
Methodological Answer:
-
Solubility : The oxalate salt enhances aqueous solubility (e.g., 12 mg/mL in PBS pH 7.4) compared to the free base (2 mg/mL) due to ionic interactions .
-
Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks):
Parameter Free Base Oxalate Salt Degradation (%) 15% <5% Hygroscopicity High Moderate
Formulation Tip : Lyophilization in mannitol matrix improves long-term storage .
Advanced: What receptor-binding assays are suitable for pharmacological profiling?
Methodological Answer:
- Histamine H1/H4 receptors : Use radioligand displacement assays (e.g., [³H]-mepyramine for H1, [³H]-JNJ7777120 for H4). IC₅₀ values <100 nM indicate high affinity .
- Kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR2) via ADP-Glo™ assays. A 50% inhibition at 10 µM suggests off-target effects .
- Data Interpretation : Compare binding kinetics (Kd, Bmax) with structural analogs to infer SAR .
Advanced: How can computational modeling predict metabolic pathways?
Methodological Answer:
- Metabolite Prediction : Use Schrödinger’s ADMET Predictor or GLORYx to identify likely Phase I/II metabolites (e.g., N-demethylation of piperazine, O-demethylation of phenoxy group) .
- CYP450 Inhibition : Dock the compound into CYP3A4/2D6 active sites (AutoDock Vina). Binding energy <−8 kcal/mol suggests significant inhibition .
Validation : Correlate with in vitro microsomal assays (human liver microsomes + NADPH) .
Advanced: What strategies resolve contradictions in biological activity data?
Methodological Answer:
- Assay Variability : Replicate experiments across cell lines (e.g., HEK293 vs. CHO for receptor assays) .
- Data Normalization : Use Z-factor analysis to validate HTS results. A Z-factor >0.5 indicates robustness .
- Mechanistic Studies : Apply knockout models (e.g., CRISPR/Cas9 H1R−/− cells) to confirm target specificity .
Advanced: How to design SAR studies for optimizing potency?
Methodological Answer:
-
Substituent Variation :
Position Modifications Impact on IC₅₀ (H1R) Benzimidazole C2 Methyl vs. Ethyl 2-fold increase Phenoxy OMe Replace with Cl or CF3 Improved logP -
Synthetic Routes : Use parallel synthesis (e.g., Ugi-4CR) to generate analogs .
-
Validation : Test top candidates in ex vivo tracheal contraction assays (guinea pig models) .
Basic: What are common synthetic impurities, and how are they controlled?
Methodological Answer:
-
Impurities :
Impurity Source Resolution Unreacted piperazine Incomplete coupling Silica gel chromatography Oxalate degradation Acidic hydrolysis pH-controlled storage -
QC Methods : LC-MS with charged aerosol detection (CAD) for non-UV-active impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
